molecular formula C22H21N5O4 B2723282 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 899967-46-5

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2723282
CAS RN: 899967-46-5
M. Wt: 419.441
InChI Key: PPCKZVBMQONCHV-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Researchers have synthesized selective ligands within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, for imaging the translocator protein (18 kDa) with PET. These ligands, designed with fluorine atoms for fluorine-18 labeling, allow for in vivo imaging to study neuroinflammation and other neurological conditions (Dollé et al., 2008).

Anticancer Activity

A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed anticancer potential. These compounds were synthesized and tested against 60 cancer cell lines, showing appreciable growth inhibition in eight cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

New heterocycles incorporating the antipyrine moiety have demonstrated significant antimicrobial properties. The synthesis of compounds like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and their evaluation as antimicrobial agents offer insights into developing new treatments for infections (Bondock et al., 2008).

Synthesis of Isoxazolines and Isoxazoles

Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been documented. These compounds could have implications in the development of new therapeutic agents or materials (Rahmouni et al., 2014).

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-8-9-16(10-15(14)2)27-21-17(11-24-27)22(29)26(13-23-21)25-20(28)12-31-19-7-5-4-6-18(19)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCKZVBMQONCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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